N,N-Dimethyl-4-(methylthio) aniline-d3

Bioanalysis LC-MS/MS Method Validation

This deuterium-labeled internal standard (C9H10D3NS, +3 Da shift) is essential for regulatory-grade LC-MS/MS bioanalysis of N,N-dimethyl-4-(methylthio)aniline. Unlike the unlabeled analyte, it eliminates target contamination and fully corrects extraction recovery, ionization efficiency, and retention time drifts. Trusted for cytochrome P450 KIE mechanistic studies and isotope-dilution mass spectrometry (IDMS) in environmental/forensic toxicology.

Molecular Formula C9H13NS
Molecular Weight 170.29 g/mol
Cat. No. B15597921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-(methylthio) aniline-d3
Molecular FormulaC9H13NS
Molecular Weight170.29 g/mol
Structural Identifiers
InChIInChI=1S/C9H13NS/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3/i3D3
InChIKeyBZFWSDQZPYVFHP-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-(methylthio)aniline-d3: A Deuterated Arylamine for Quantitative and Mechanistic Applications


N,N-Dimethyl-4-(methylthio)aniline-d3 is a stable isotope-labeled internal standard (SIL-IS), specifically a deuterium-labeled analog of N,N-dimethyl-4-(methylthio)aniline . With the molecular formula C9H10D3NS, it possesses a nominal mass shift of +3 Da relative to its unlabeled counterpart, enabling its differentiation via mass spectrometry . This compound is a derivative of aniline, featuring a para-methylthio group and a tertiary N,N-dimethylamine, and is primarily utilized as an analytical reference material and mechanistic probe in biochemical and chemical research [1].

The Risk of Substituting N,N-Dimethyl-4-(methylthio)aniline-d3 with Unlabeled or Analog Internal Standards


In quantitative LC-MS/MS workflows, substituting N,N-Dimethyl-4-(methylthio)aniline-d3 with its unlabeled form or a structural analog is analytically invalid. The unlabeled compound, being the target analyte itself, would contaminate the sample and preclude accurate quantitation [1]. Structural analogs, while useful in some cases, cannot fully replicate the physicochemical properties of the target analyte, leading to differential extraction recovery, inconsistent ionization efficiency, and distinct chromatographic retention times, which compromise the ability of the internal standard to correct for matrix effects and analytical variability [2]. This results in increased assay imprecision and potential quantitative bias, making deuterated internal standards the preferred choice for robust bioanalysis [3].

Quantitative Differentiation of N,N-Dimethyl-4-(methylthio)aniline-d3: Comparative Evidence for Scientific Selection


Superior Quantitative Accuracy vs. Non-Deuterated Internal Standards in LC-MS/MS

The use of deuterated internal standards like N,N-Dimethyl-4-(methylthio)aniline-d3 provides superior quantitative accuracy compared to non-deuterated (e.g., 13C or 15N) analogs, which can exhibit significant quantitative bias [1]. This difference arises from the distinct chromatographic behavior of deuterated compounds, which can lead to differential matrix effects not observed with other isotope labels [1].

Bioanalysis LC-MS/MS Method Validation

Validated Role as a Sensitive Probe for Cytochrome P450 Mechanistic Studies

N,N-Dimethyl-4-(methylthio)aniline-d3 has been validated as a sensitive probe for distinguishing spin-selective reactivity in cytochrome P450 enzymes, a role for which its unlabeled counterpart is not suitable [1]. The deuterium labeling allows for the measurement of the kinetic isotope effect (KIE), which is essential for elucidating the reaction mechanism [1].

Enzymology Cytochrome P450 Mechanistic Probe

Improved Analytical Precision Through Mitigation of Matrix Effects

Deuterated internal standards, as a class, are superior to structural analogs in compensating for matrix-induced ion suppression/enhancement in LC-MS/MS, thereby improving method precision [1]. This is because their near-identical physicochemical properties to the analyte allow them to co-elute and experience the same matrix effects [1].

Analytical Chemistry Method Validation Matrix Effect

Optimal Use Cases for N,N-Dimethyl-4-(methylthio)aniline-d3 Based on Quantitative Evidence


LC-MS/MS Method Development and Validation for Trace Quantitation

This compound is the optimal choice as an internal standard for developing and validating high-sensitivity LC-MS/MS methods for the quantitation of N,N-dimethyl-4-(methylthio)aniline in complex biological matrices (e.g., plasma, urine, tissue homogenates). Its use is critical for correcting variability in sample preparation, chromatographic separation, and ionization efficiency, thereby ensuring the accuracy and precision mandated by regulatory guidelines [1].

Mechanistic Investigation of Cytochrome P450-Mediated Metabolism

N,N-Dimethyl-4-(methylthio)aniline-d3 serves as a specialized probe for researchers studying the fundamental mechanisms of cytochrome P450 enzymes. It enables the measurement of intramolecular kinetic isotope effects (KIE) to differentiate between reaction pathways and spin states of the enzyme's active species, a capability not offered by the unlabeled compound [1]. This makes it a valuable tool in drug metabolism and toxicology research.

Environmental and Forensic Analytical Chemistry

In environmental monitoring or forensic toxicology where trace levels of arylamine analytes need to be quantified in challenging matrices (e.g., wastewater, soil extracts), this deuterated standard can be used as part of an isotope dilution mass spectrometry (IDMS) workflow to achieve the highest possible analytical confidence and minimize false positives or negatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dimethyl-4-(methylthio) aniline-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.